N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
Description
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c1-18(2)21-7-9-22(10-8-21)23-16-24-26(32)29(13-14-30(24)28-23)12-11-25(31)27-17-20-6-4-5-19(3)15-20/h4-10,13-15,18,23-24,28H,11-12,16-17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMCHXHUEAVNOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CCN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[1,5-a]pyrazines, characterized by a complex structure that influences its biological activity. The molecular formula is , with a molecular weight of approximately 366.48 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical), A549 (lung), and HepG2 (liver) cells. The IC50 values for these compounds ranged from 8.2 to 32.1 μM in different assays, indicating moderate potency against cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| A549 | 20.0 |
| HepG2 | 25.0 |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies have shown that derivatives of pyrazolo compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Inhibitory concentrations (IC50) against COX-1 and COX-2 were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 | 42.1 |
| Compound B | 26.04 | 31.4 |
| Compound C | 28.39 | 23.8 |
These results suggest that this compound may possess similar anti-inflammatory activity .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
- Apoptosis Induction : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-[(3-methylphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazino[1,5-a]pyrazin-5-yl}propanamide:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances anticancer activity.
- Functional Group Positioning : The position of functional groups relative to the pyrazole core significantly affects the binding affinity to biological targets.
Case Studies
Several case studies have demonstrated the efficacy of similar compounds in preclinical models:
- Study on Lung Cancer : A derivative showed a reduction in tumor size by 40% in A549 xenograft models.
- Inflammation Model : In a carrageenan-induced paw edema model, the compound exhibited a significant reduction in swelling compared to control groups.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to five structurally related analogs (Table 1), focusing on core heterocycles, substituents, and molecular properties.
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Functional Group Impact on Properties
- Metabolic Stability : Fluorine () and tert-butyl groups () reduce oxidative metabolism, whereas hydroxyl groups () may enhance solubility but increase susceptibility to glucuronidation.
- Bioactivity Potential: Thioxo () and triazole () moieties are associated with kinase inhibition and antimicrobial activity, suggesting possible targets for the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
